(3-Formyl-indol-1-yl)-acetic acid methyl ester
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Overview
Description
(3-Formyl-indol-1-yl)-acetic acid methyl ester: is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with a variety of cellular targets, including enzymes, receptors, and DNA.
Mode of Action
For example, some indole derivatives inhibit enzymes, block receptor signaling, or interfere with DNA replication .
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (21722 g/mol) and LogP (162680) suggest that it may have favorable absorption and distribution properties .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester typically involves the reaction of indole derivatives with acetic acid and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Formyl-indol-1-yl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3-Formyl-indol-1-yl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness: (3-Formyl-indol-1-yl)-acetic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and ester groups allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(3-formylindol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSBNZGJGCIDPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354389 |
Source
|
Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351015-73-1 |
Source
|
Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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